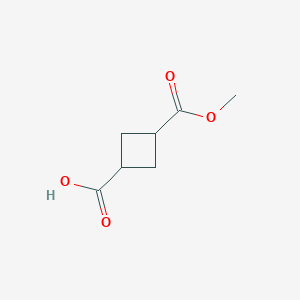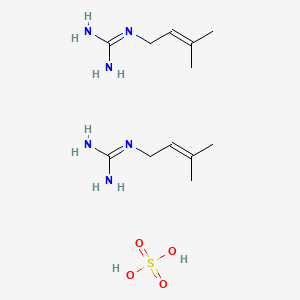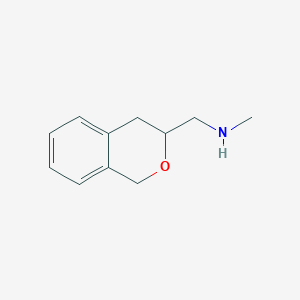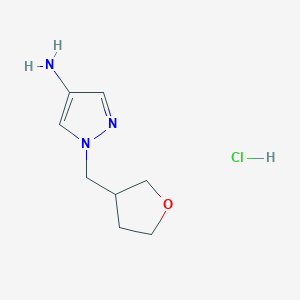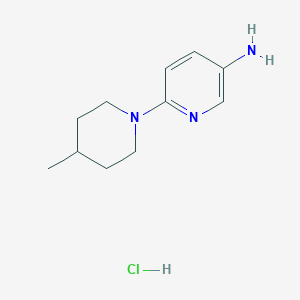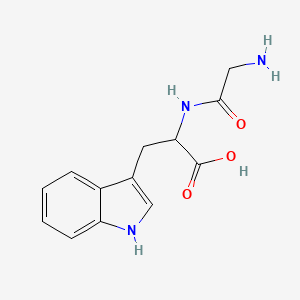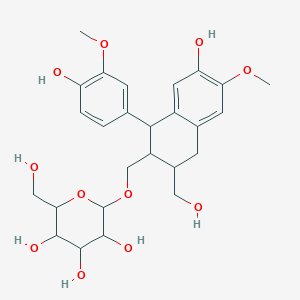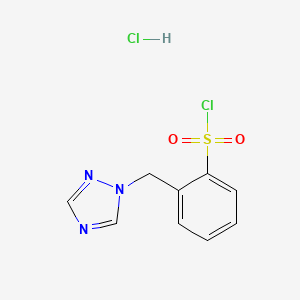![molecular formula C8H13ClF3N3 B3419406 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine CAS No. 1431963-60-8](/img/structure/B3419406.png)
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Descripción general
Descripción
The compound “1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine” is a type of organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring substituted with a methyl group and a trifluoromethyl group at the 5 and 3 positions, respectively. An amine group would be attached to a propyl group at the 1 position of the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine and methyl groups . These groups could potentially direct and activate the compound towards further chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine and its derivatives are explored in the synthesis and characterization of various compounds, showing their significance in creating biologically active pharmacophore sites. These compounds have been identified for their potential in antitumor, antifungal, and antibacterial applications through X-Ray crystal study and bioactivity analysis (Titi et al., 2020).
Antimicrobial Agents
A novel synthesis approach has led to the creation of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating potential as antimicrobial agents. This exploration involves the reaction of specific compounds to produce derivatives with significant antibacterial and antifungal activities, indicating the chemical's utility in developing new antimicrobial solutions (Holla et al., 2006).
Catalytic Applications
In catalysis, certain derivatives of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine have been utilized in forming zinc(II) carboxylate complexes. These complexes have shown effectiveness in copolymerizing CO2 and cyclohexene oxide, suggesting their applicability in polymer science for creating environmentally friendly materials (Matiwane et al., 2020).
Polymerization Catalysts
The chemical also finds use in the synthesis and methyl methacrylate polymerization of cobalt(II), zinc(II), and cadmium(II) complexes. This research highlights the compound's role in the formation of polymers, showing its importance in materials science for developing new polymeric materials with advanced properties (Shin et al., 2016).
Biological Evaluation
Further investigations into the biological applications of derivatives have led to the identification of potential anticancer agents. Through the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, this research underlines the compound's relevance in medicinal chemistry for exploring new therapeutic options (Chavva et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-5(12)4-14-6(2)3-7(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFMAMDNAXJWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



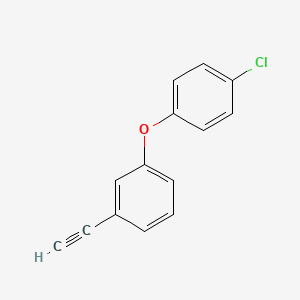
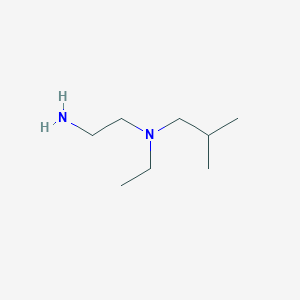
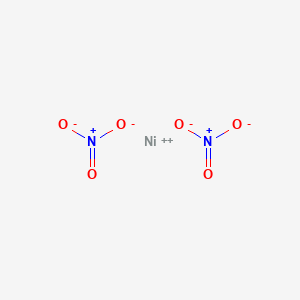
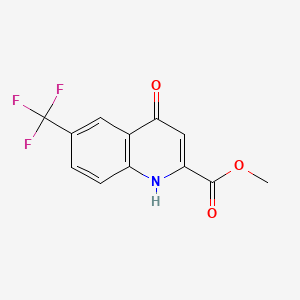
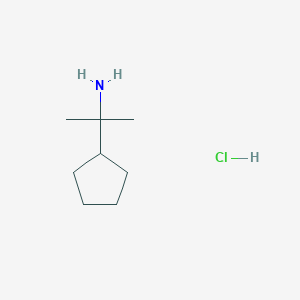
![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B3419371.png)
